molecular formula C22H13ClF2N2O2 B6483970 (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327177-88-7

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B6483970
CAS RN: 1327177-88-7
M. Wt: 410.8 g/mol
InChI Key: YHSSYNLCGCLSNF-UHFFFAOYSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide, or 2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide, is a compound with a wide range of applications in scientific research. It is a derivative of chromene, a type of heterocyclic compound, and has been studied extensively for its biochemical and physiological properties.

Scientific Research Applications

2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of chromene derivatives on the formation of amyloid-β protein aggregates, which are associated with Alzheimer’s disease. It has also been used to study the effects of chromene derivatives on the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been used to study the effects of chromene derivatives on the expression of certain genes involved in the regulation of cell proliferation and differentiation.

Mechanism of Action

The mechanism of action of 2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide is not yet fully understood. It has been suggested that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It has also been suggested that it may interfere with the formation of amyloid-β protein aggregates, which are associated with Alzheimer’s disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide are not yet fully understood. Studies have suggested that it may have anti-inflammatory, anti-bacterial, and anti-oxidant properties. Additionally, it has been suggested that it may have neuroprotective properties.

Advantages and Limitations for Lab Experiments

2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has low solubility in water. However, it is important to note that it is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide. One potential direction is to further explore its potential anti-inflammatory, anti-bacterial, and anti-oxidant properties. Additionally, further research could be done to better understand its mechanism of action and its potential neuroprotective properties. Other potential directions include exploring its potential use as a drug delivery system, as well as its potential use in the development of new drugs and drug targets.

Synthesis Methods

2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide is synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of piperidine to form 4-chloro-3-nitrobenzaldehyde. This is then reacted with 3,5-difluorobenzoyl chloride in the presence of sodium hydroxide to form 2Z-N-4-Chloro-2-(3,5-difluorophenyl)imino-2H-chromene-3-carboxamide.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-difluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O2/c23-14-5-7-17(8-6-14)26-21(28)19-9-13-3-1-2-4-20(13)29-22(19)27-18-11-15(24)10-16(25)12-18/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSSYNLCGCLSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

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